4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol
Description
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol is a chloro-substituted phenolic compound featuring a thienylethylamine side chain. The thienyl group introduces sulfur-based electronic effects, which may influence metal-binding properties and biological activity .
Properties
IUPAC Name |
4-chloro-2-[(2-thiophen-2-ylethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-11-3-4-13(16)10(8-11)9-15-6-5-12-2-1-7-17-12/h1-4,7-8,15-16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVNVYWABQFMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-(2-thienyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol, with the molecular formula C13H14ClNOS and CAS Number 1019486-44-2, is a compound that has garnered attention in various scientific research applications. This article delves into its potential uses, supported by data tables and case studies.
Chemical Properties and Structure
Before exploring its applications, it is essential to understand the chemical structure and properties of this compound:
- Molecular Weight : 267.78 g/mol
- Molecular Formula : C13H14ClNOS
- Minimum Purity : >90%
The compound features a chloro group, a thienyl moiety, and an amino group, which contribute to its diverse biological activities.
Pharmacological Applications
This compound has shown promise in pharmacological studies, particularly in:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Research : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in malignant cells.
Biochemical Research
In biochemical studies, this compound serves as a useful tool for:
- Enzyme Inhibition : The structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This aspect is crucial for understanding metabolic disorders and developing therapeutic agents.
- Receptor Binding Studies : The thienyl group enhances interaction with certain receptors, making it valuable in receptor binding assays. Such studies help elucidate the role of specific receptors in physiological processes.
Material Science
Recent investigations have explored the use of this compound in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functional properties, such as improved thermal stability or enhanced mechanical strength.
Agricultural Applications
There is emerging interest in the agricultural sector regarding this compound:
- Pesticide Development : Its antimicrobial properties suggest potential use as a biopesticide. Research is being conducted to evaluate its efficacy against plant pathogens.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a research article from Cancer Letters, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in halogenation patterns, amine side chains, and aromatic substituents. Key examples include:
Key Observations :
Table: Reaction Conditions and Yields
Crystallographic and Structural Analysis
- Target Compound : Orthorhombic crystal system (P2₁2₁2₁), with intramolecular O-H⋯N hydrogen bonding stabilizing the (R,R) diastereomer . Unit cell parameters: a = 11.286 Å, b = 11.539 Å, c = 14.740 Å .
- HL1-Zn Complex: Forms a polynuclear structure with µ-OAc bridges; tridentate N,O-donor ligand geometry .
- Imine Analogs : Planar imine linkages (e.g., ) enable π-π stacking, while ethoxy groups introduce torsional strain .
Table: Crystallographic Data Comparison
Metal-Binding Properties :
- Thienyl-containing ligands (target) may exhibit sulfur-mediated coordination, unlike purely N/O-donor analogs.
- Bromo substituents (HL2) increase ligand rigidity, favoring specific metal-ligand geometries .
Biological Activity
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol, a compound with the molecular formula CHClNOS and CAS number 1019486-44-2, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and other pharmacological effects, supported by research findings and case studies.
The compound features a chloro group and a thienyl substituent, which are significant in enhancing its biological activity. The presence of these functional groups may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 267.78 g/mol |
| CAS Number | 1019486-44-2 |
| Minimum Purity | >90% |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on various monomeric alkaloids demonstrated that structural modifications, such as halogen substitutions, can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that the introduction of electron-donating or withdrawing groups on the phenyl or piperidine rings significantly influenced antibacterial activity. The presence of hydroxyl groups was particularly noted to improve inhibitory actions against bacterial strains .
Antifungal Activity
In addition to antibacterial properties, the compound is expected to possess antifungal activity. Similar derivatives have shown promising results against fungi such as Candida albicans and Fusarium species, with MIC values indicating effective inhibition at low concentrations (16.69 to 78.23 µM) . These findings suggest that the thienyl group may play a crucial role in enhancing antifungal potency.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its antibacterial and antifungal activities may involve disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity.
Safety and Toxicity
Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. Current literature suggests a need for comprehensive toxicity studies, including mammalian mutagenicity assays, to determine its safety profile . Preliminary data indicate low cytotoxicity levels in vitro, which is promising for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
